molecular formula C7H7BrS2 B14415507 2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene CAS No. 84021-63-6

2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene

Cat. No.: B14415507
CAS No.: 84021-63-6
M. Wt: 235.2 g/mol
InChI Key: RHWGPPJEJAHDBD-UHFFFAOYSA-N
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Description

2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are five-membered aromatic rings containing a sulfur atom. This particular compound is characterized by the presence of a bromine atom at the 2-position and a prop-2-en-1-ylsulfanyl group at the 5-position of the thiophene ring. Thiophene derivatives are known for their wide range of applications in medicinal chemistry, material science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 5-[(prop-2-en-1-yl)sulfanyl]thiophene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform at room temperature .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as column chromatography or recrystallization are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-Bromo-5-[(prop-2-en-1-yl)sulfanyl]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the prop-2-en-1-ylsulfanyl group can influence the compound’s binding affinity and selectivity towards its targets .

Properties

CAS No.

84021-63-6

Molecular Formula

C7H7BrS2

Molecular Weight

235.2 g/mol

IUPAC Name

2-bromo-5-prop-2-enylsulfanylthiophene

InChI

InChI=1S/C7H7BrS2/c1-2-5-9-7-4-3-6(8)10-7/h2-4H,1,5H2

InChI Key

RHWGPPJEJAHDBD-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=C(S1)Br

Origin of Product

United States

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